![molecular formula C50H98NO8P B1263972 1-eicosanoyl-2-[(13Z)-docosenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263972.png)
1-eicosanoyl-2-[(13Z)-docosenoyl]-sn-glycero-3-phosphocholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-eicosanoyl-2-[(13Z)-docosenoyl]-sn-glycero-3-phosphocholine is a phosphatidylcholine 42:1 in which the acyl groups specified at positions 1 and 2 are eicosanoyl and (13Z)-docosenoyl respectively. It derives from an icosanoic acid and an erucic acid.
Scientific Research Applications
Lipase Regulation and Cell Signaling
Research on lipid compositions like 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine, closely related to 1-eicosanoyl-2-[(13Z)-docosenoyl]-sn-glycero-3-phosphocholine, suggests their role in lipase regulation. Lipases catalyze oxygen exchange between fatty acids and water in lipid monolayers. The regulation of lipase activity in these systems does not require lateral lipid phase separation, supporting a model where lipase regulation occurs within a single surface phase. This has implications for understanding lipid-mediated signaling in cells (Smaby, Muderhwa, & Brockman, 1994).
Polymerized Liposome Formation
1,2-bis[t2-(lipoyloxy)dodecanoyl]-sn-glycero-3-phosphocholine, a variant of the lipid , is used in forming polymerized liposomes under mild conditions. These liposomes have potential for various mechanistic and practical applications due to their stability and biodegradability, beneficial for biomedical uses like drug delivery (Sadownik, Stefely, & Regen, 1986).
Membrane Interactions
In another study, a peptide corresponding to the structural protein of the GB virus C binds to vesicles containing phospholipids similar to this compound. This interaction, studied using Langmuir monolayers, sheds light on the peptide's capacity to interact with membranes, which is crucial for understanding viral mechanisms and developing antiviral strategies (Sanchez-Martin, Haro, Alsina, Busquets, & Pujol, 2010).
Analytical Methods for Phospholipids
A study on phosphatidylcholine, a category to which this compound belongs, developed an HPLC method for analyzing its hydrolysis products. This analytical method is vital for understanding the chemical behavior and transformation of such phospholipids in various conditions, including biological and industrial applications (Kiełbowicz, Smuga, Gładkowski, Chojnacka, & Wawrzeńczyk, 2012).
Interaction with Ozone
Exposure of similar phosphocholines to ozone as monolayers on a Langmuir trough showed that the changes in surface pressure-area isotherms can indicate the extent of reaction. Understanding these interactions is significant for evaluating the stability and reactivity of these lipids in various environmental conditions (Lai, Yang, & Finlayson‐Pitts, 1994).
Raman Spectroscopic Study
A Raman spectroscopic study of lipids similar to this compound revealed insights into the acyl chain packing order and disorder characteristics. This research is crucial for understanding the structural dynamics of lipid bilayers and their role in cell membrane functionality (McCarthy, Huang, & Levin, 2000).
properties
Molecular Formula |
C50H98NO8P |
|---|---|
Molecular Weight |
872.3 g/mol |
IUPAC Name |
[(2R)-2-[(Z)-docos-13-enoyl]oxy-3-icosanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C50H98NO8P/c1-6-8-10-12-14-16-18-20-22-24-25-27-29-31-33-35-37-39-41-43-50(53)59-48(47-58-60(54,55)57-45-44-51(3,4)5)46-56-49(52)42-40-38-36-34-32-30-28-26-23-21-19-17-15-13-11-9-7-2/h20,22,48H,6-19,21,23-47H2,1-5H3/b22-20-/t48-/m1/s1 |
InChI Key |
QXFAPNLFOQKMLO-RURDTVAGSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCC=CCCCCCCCC |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(15R)-13-[(2-methoxyphenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1263891.png)
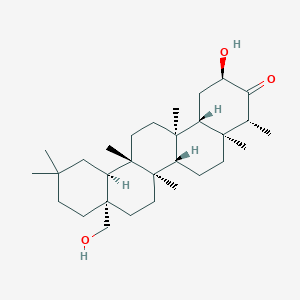

![N-{(1s,2r)-1-benzyl-2-hydroxy-3-[(3-methoxybenzyl)amino]propyl}-5-[methyl(methylsulfonyl)amino]-N'-[(1r)-1-phenylethyl]benzene-1,3-dicarboxamide](/img/structure/B1263897.png)

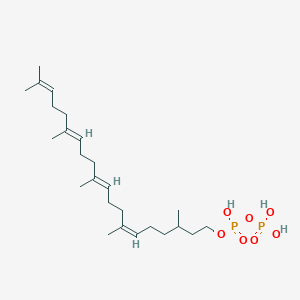

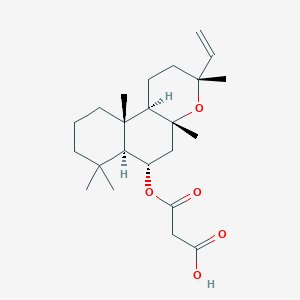


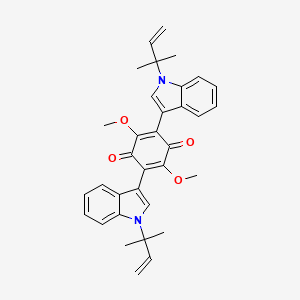
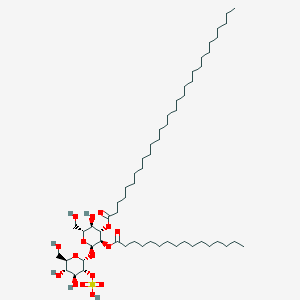
![2-O-octanoyl-3-O-[(2E,4S,6S,8S)-2,4,6,8-tetramethyltetracos-2-enoyl]-alpha-D-glucopyranosyl 2-O-sulfo-alpha-D-glucopyranoside](/img/structure/B1263910.png)
